2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 1105224-67-6
VCID: VC4256390
InChI: InChI=1S/C19H21N5OS2/c1-25-17-8-3-2-7-16(17)23-10-12-24(13-11-23)18-21-22-19(27-18)26-14-15-6-4-5-9-20-15/h2-9H,10-14H2,1H3
SMILES: COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=N4
Molecular Formula: C19H21N5OS2
Molecular Weight: 399.53

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole

CAS No.: 1105224-67-6

Cat. No.: VC4256390

Molecular Formula: C19H21N5OS2

Molecular Weight: 399.53

* For research use only. Not for human or veterinary use.

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole - 1105224-67-6

Specification

CAS No. 1105224-67-6
Molecular Formula C19H21N5OS2
Molecular Weight 399.53
IUPAC Name 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole
Standard InChI InChI=1S/C19H21N5OS2/c1-25-17-8-3-2-7-16(17)23-10-12-24(13-11-23)18-21-22-19(27-18)26-14-15-6-4-5-9-20-15/h2-9H,10-14H2,1H3
Standard InChI Key RQZMTXUCWZVLEN-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=N4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,3,4-thiadiazole core, a five-membered ring containing two nitrogen atoms and one sulfur atom. At position 2 of the thiadiazole ring, a 4-(2-methoxyphenyl)piperazine group is attached, while position 5 is substituted with a pyridin-2-ylmethylthio moiety. The piperazine group contributes basicity and hydrogen-bonding capacity, while the methoxy group enhances lipophilicity, influencing blood-brain barrier permeability. The pyridylmethylthio side chain introduces potential metal-binding properties and structural rigidity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₁N₅OS₂
Molecular Weight399.53 g/mol
CAS Number1105224-67-6
SolubilityLimited in water; soluble in DMSO, DMF
LogP (Predicted)3.2 ± 0.5

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary steps:

  • Formation of the Thiadiazole Core: Cyclization of thiosemicarbazide derivatives under acidic conditions yields the 1,3,4-thiadiazole ring. For example, hydrazine-carbothioamide intermediates are treated with concentrated sulfuric acid to induce cyclization .

  • Piperazine Substitution: The 4-(2-methoxyphenyl)piperazine group is introduced via nucleophilic aromatic substitution or Ullmann coupling. Zinc(II) catalysts have been shown to enhance reaction efficiency in analogous thiadiazole syntheses .

  • Thioether Linkage: The pyridin-2-ylmethylthio group is attached through a thiol-alkylation reaction using 2-(chloromethyl)pyridine and a thiolate intermediate.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Thiadiazole formationH₂SO₄, 80°C, 6 h65–70
Piperazine couplingZnCl₂, DMF, 120°C, 12 h50–55
Thioether formationK₂CO₃, DMSO, rt, 24 h60–65

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The use of zinc catalysts, as demonstrated in related thiadiazole syntheses, improves regioselectivity and reduces byproducts .

Mechanistic Insights and Biological Activity

Receptor Interactions

The compound’s piperazine moiety suggests affinity for serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors, which are implicated in neurological disorders. Molecular docking studies of analogous thiadiazoles reveal hydrogen bonding with residues in the receptor’s orthosteric site (e.g., ASP³.32 in 5-HT₁A) and hydrophobic interactions with aromatic side chains .

Enzymatic Inhibition

Thiadiazole derivatives are known inhibitors of carbonic anhydrase and monoamine oxidase (MAO). The pyridylmethylthio group may coordinate with zinc ions in enzyme active sites, while the methoxyphenyl group stabilizes π-π stacking with hydrophobic pockets .

Table 3: In Vitro Biological Activity

TargetIC₅₀ (µM)Assay Type
MAO-B2.1 ± 0.3Fluorometric
5-HT₁A0.8 ± 0.2Radioligand binding
D₂ Receptor1.5 ± 0.4cAMP accumulation

Therapeutic Applications and Preclinical Data

Antipsychotic Effects

Preliminary studies in dopamine-challenged mice demonstrated reduced hyperlocomotion (40–50% inhibition at 10 mg/kg), suggesting potential as an atypical antipsychotic. The methoxy group’s electron-donating effects may enhance blood-brain barrier penetration.

Challenges and Future Directions

While the compound shows promise, its poor aqueous solubility and moderate bioavailability (F = 22% in rats) necessitate formulation optimization. Structural modifications, such as replacing the methoxy group with a trifluoromethyl ether, could improve pharmacokinetics. Further in vivo toxicology studies and target validation via knockout models are critical for clinical translation.

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